molecular formula C11H15NO4S B255923 (3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol

(3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol

Cat. No. B255923
M. Wt: 257.31 g/mol
InChI Key: UZGUFHKCGRARPK-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol, commonly known as MADTH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique structure and potential for use in various fields of study. In

Scientific Research Applications

MADTH has been studied for its potential applications in various fields of research. One of the primary areas of study is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. MADTH has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MADTH has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of MADTH is not fully understood. However, it is believed to work by interacting with ROS and other reactive species in cells. It has been shown to selectively detect ROS and other reactive species and can be used to study their role in various biological processes.
Biochemical and Physiological Effects:
MADTH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to selectively detect ROS and other reactive species in living cells. MADTH has potential applications in the study of various biological processes and diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MADTH is its selectivity for ROS and other reactive species. This makes it a valuable tool for studying the role of these molecules in various biological processes. However, MADTH has some limitations in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in some labs.

Future Directions

There are a number of future directions for research on MADTH. One area of study is its potential use in the development of new cancer therapies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study.
Another area of study is its potential use as a fluorescent probe for the detection of ROS and other reactive species. MADTH has been shown to selectively detect these molecules in living cells, making it a valuable tool for studying their role in various biological processes.
In conclusion, (3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol, or MADTH, is a chemical compound that has potential applications in various fields of scientific research. Its unique structure and selectivity for ROS and other reactive species make it a valuable tool for studying the role of these molecules in various biological processes. Further research on MADTH has the potential to lead to new cancer therapies and a better understanding of the role of ROS in disease.

Synthesis Methods

MADTH can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-methoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a key intermediate. This intermediate is then reacted with sodium sulfide to form the final product, MADTH. The synthesis process is complex and requires expertise in organic chemistry.

properties

Product Name

(3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

(3S,4R)-4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)12-10-6-17(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

UZGUFHKCGRARPK-WDEREUQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N[C@H]2CS(=O)(=O)C[C@H]2O

SMILES

COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O

Canonical SMILES

COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O

Origin of Product

United States

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